molecular formula C26H18Br2N4O2 B12632915 4,5-Bis[2-(4-bromophenyl)hydrazinylidene]-9,10-dihydroanthracene-1,8(4H,5H)-dione CAS No. 919782-59-5

4,5-Bis[2-(4-bromophenyl)hydrazinylidene]-9,10-dihydroanthracene-1,8(4H,5H)-dione

Cat. No.: B12632915
CAS No.: 919782-59-5
M. Wt: 578.3 g/mol
InChI Key: OKAJAYLJZXRUAV-UHFFFAOYSA-N
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Description

4,5-Bis[2-(4-bromophenyl)hydrazinylidene]-9,10-dihydroanthracene-1,8(4H,5H)-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dihydroanthracene core substituted with two hydrazinylidene groups, each attached to a 4-bromophenyl moiety. Its intricate structure makes it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Bis[2-(4-bromophenyl)hydrazinylidene]-9,10-dihydroanthracene-1,8(4H,5H)-dione typically involves the reaction of 9,10-dihydroanthracene-1,8-dione with 4-bromophenylhydrazine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or isopropanol, with the temperature maintained around 50°C. The reaction mixture is stirred vigorously for about an hour to ensure complete conversion of the reactants .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4,5-Bis[2-(4-bromophenyl)hydrazinylidene]-9,10-dihydroanthracene-1,8(4H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the hydrazinylidene groups to amines.

    Substitution: The bromine atoms in the 4-bromophenyl groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4,5-Bis[2-(4-bromophenyl)hydrazinylidene]-9,10-dihydroanthracene-1,8(4H,5H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Bis[2-(4-bromophenyl)hydrazinylidene]-9,10-dihydroanthracene-1,8(4H,5H)-dione is not fully understood. its biological activity is thought to be related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its hydrazinylidene groups. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Bis[2-(4-bromophenyl)hydrazinylidene]-9,10-dihydroanthracene-1,8(4H,5H)-dione stands out due to its unique dihydroanthracene core and the presence of two hydrazinylidene groups, which confer distinct chemical reactivity and potential biological activities.

Properties

CAS No.

919782-59-5

Molecular Formula

C26H18Br2N4O2

Molecular Weight

578.3 g/mol

IUPAC Name

4,5-bis[(4-bromophenyl)diazenyl]-9,10-dihydroanthracene-1,8-diol

InChI

InChI=1S/C26H18Br2N4O2/c27-15-1-5-17(6-2-15)29-31-23-9-11-25(33)21-14-22-20(13-19(21)23)24(10-12-26(22)34)32-30-18-7-3-16(28)4-8-18/h1-12,33-34H,13-14H2

InChI Key

OKAJAYLJZXRUAV-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2CC3=C(C=CC(=C31)N=NC4=CC=C(C=C4)Br)O)O)N=NC5=CC=C(C=C5)Br

Origin of Product

United States

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